3-(Azetidin-3-yl)oxazolidin-2-one
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Overview
Description
3-(Azetidin-3-yl)oxazolidin-2-one is a heterocyclic compound that features both an azetidine ring and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Intramolecular Heterocyclization: One method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils using sodium hydride at room temperature.
Triazabicyclodecene Catalysis: Another method involves the synthesis of 4-hydroxymethyl-1,3-oxazolidin-2-ones from N-substituted glycidylcarbamates under triazabicyclodecene catalysis.
Modified Curtius Rearrangement: Treatment of 4-benzyl- or 4-isopropyl-substituted N-(3-hydroxy-1-oxoprop-1-yl)thiazolidinethiones with trimethylsilyl azide results in the formation of 4,5-disubstituted oxazolidin-2-ones via a modified Curtius rearrangement.
Industrial Production Methods
Industrial production methods for 3-(azetidin-3-yl)oxazolidin-2-one are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the oxazolidinone ring, potentially leading to the formation of various reduced derivatives.
Substitution: The azetidine ring can undergo substitution reactions, particularly nucleophilic substitutions, which can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions to achieve substitution on the azetidine ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
3-(Azetidin-3-yl)oxazolidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)oxazolidin-2-one is not fully understood. similar compounds, such as linezolid, exert their effects by inhibiting bacterial protein synthesis. This is achieved by binding to the bacterial ribosome and preventing the formation of the initiation complex for protein synthesis . The molecular targets and pathways involved in the action of this compound are likely similar, involving interactions with bacterial ribosomal subunits.
Comparison with Similar Compounds
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Contezolid: A newer oxazolidinone antibiotic in clinical trials.
Uniqueness
3-(Azetidin-3-yl)oxazolidin-2-one is unique due to its dual ring structure, which combines the properties of both azetidine and oxazolidinone rings. This structural feature may confer unique biological activities and chemical reactivity compared to other oxazolidinones.
Properties
Molecular Formula |
C6H10N2O2 |
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Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(azetidin-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H10N2O2/c9-6-8(1-2-10-6)5-3-7-4-5/h5,7H,1-4H2 |
InChI Key |
HFGJAWYCAHMLLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)N1C2CNC2 |
Origin of Product |
United States |
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